1-(Quinolin-2-YL)ethanone
Overview
Description
1-(Quinolin-2-YL)ethanone, also known as 2-acetylquinoline, is an organic compound with the molecular formula C11H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-containing bicyclic compound that is widely found in nature and has significant applications in various fields, including medicine, chemistry, and industry .
Mechanism of Action
Target of Action
1-(Quinolin-2-YL)ethanone is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . .
Mode of Action
Quinoline derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its derivatives have been known to affect various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Pharmacokinetics
The compound’s molecular weight is 1712 , which could potentially influence its bioavailability.
Result of Action
Quinoline and its derivatives have been known to exhibit various biological and pharmaceutical activities .
Action Environment
It is recommended to store the compound in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that it is used in the stereoselective preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones
Molecular Mechanism
It is known to be involved in the synthesis of biologically and pharmaceutically active quinoline and its analogues
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-2-YL)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method involves the cyclization of o-aminoacetophenone derivatives with aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products. The use of catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it to 2-ethylquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 2-ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
1-(Quinolin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the acetyl group.
2-Methylquinoline: A derivative with a methyl group instead of an acetyl group.
2-Quinolone: A compound with a carbonyl group at the 2-position but in a different oxidation state
Uniqueness: 1-(Quinolin-2-YL)ethanone is unique due to its specific functional group (acetyl) at the 2-position of the quinoline ring. This functional group imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-quinolin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCQXCFFHYCLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312539 | |
Record name | 1-(QUINOLIN-2-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-47-8 | |
Record name | 2-Acetylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 256937 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1011-47-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(QUINOLIN-2-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00312539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(quinolin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-(Quinolin-2-yl)ethanone?
A1: this compound crystallizes with four independent molecules in the asymmetric unit []. The formyl group in each molecule is coplanar with the attached quinoline ring system. The independent molecules exist as two pseudo-inversion-related pairs. Each set of these molecules forms sheets parallel to the ac plane which are alternately stacked along the b axis. The crystal packing is stabilized by C–H···O intermolecular hydrogen-bonding interactions [].
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